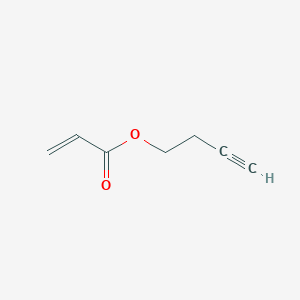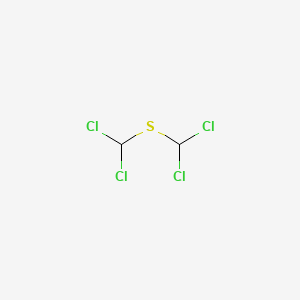
Thiobis(dichloromethane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiobis(dichloromethane) is a chemical compound with the formula C₂H₂Cl₄S It is known for its unique structure, which includes two dichloromethane groups connected by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiobis(dichloromethane) can be synthesized through the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride. This reaction yields 5,5’-Thiobis(3-bromoisothiazole-4-carbonitrile) as a product . The reaction conditions typically involve mild temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for thiobis(dichloromethane) are not extensively documented in the literature. similar compounds are often produced using large-scale batch reactors where precise control of temperature, pressure, and reagent addition is maintained to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Thiobis(dichloromethane) undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in thiobis(dichloromethane) can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing molecules.
Substitution: The chlorine atoms in thiobis(dichloromethane) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiobis(dichloromethane) derivatives .
Scientific Research Applications
Thiobis(dichloromethane) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Some derivatives of thiobis(dichloromethane) are investigated for their potential use in drug delivery systems.
Industry: It is used in the production of polymers and other materials that require sulfur-containing intermediates
Mechanism of Action
The mechanism of action of thiobis(dichloromethane) involves its reactivity with various biological and chemical targets. The sulfur atom in the compound can form bonds with other molecules, leading to the formation of new chemical structures. This reactivity is exploited in various applications, such as drug design and material synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiobis(dichloromethane) include:
Dichloromethane (DCM): A widely used solvent in organic chemistry.
Sulfur Mustard (1,1’-Thiobis[2-chloroethane]): A chemical warfare agent with a similar sulfur-chlorine structure.
Thiobis(methylene)dibenzoyl chloride: Used in the synthesis of polyamides.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
51174-93-7 |
|---|---|
Molecular Formula |
C2H2Cl4S |
Molecular Weight |
199.9 g/mol |
IUPAC Name |
dichloro(dichloromethylsulfanyl)methane |
InChI |
InChI=1S/C2H2Cl4S/c3-1(4)7-2(5)6/h1-2H |
InChI Key |
IIACAQOZFSAAAK-UHFFFAOYSA-N |
Canonical SMILES |
C(SC(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


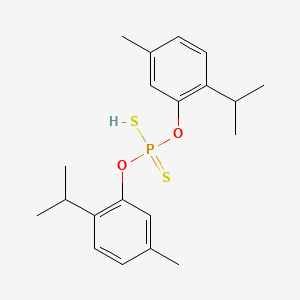
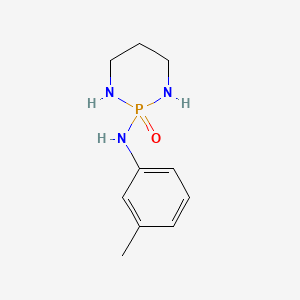
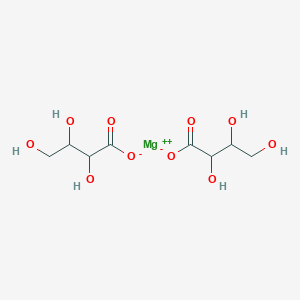
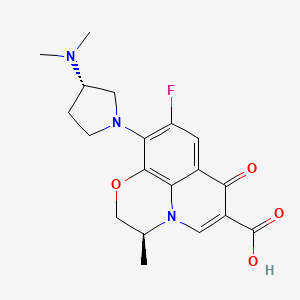
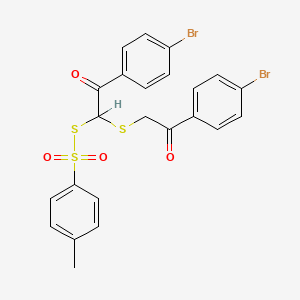
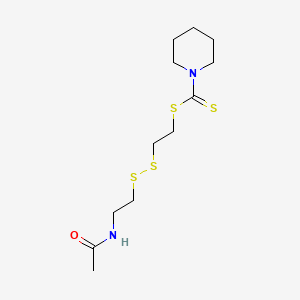
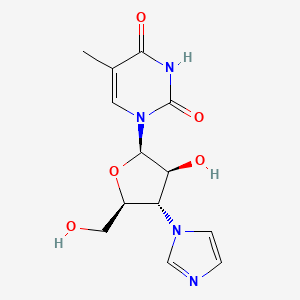
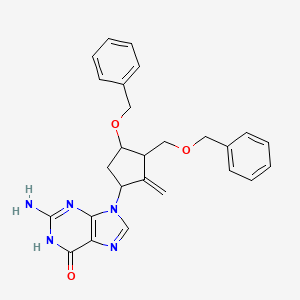
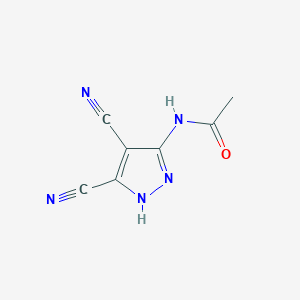
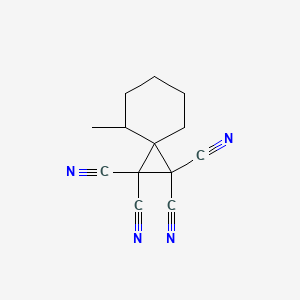
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)


